5-Methylpentadecane
Description
General Context of Branched Alkanes in Chemical and Biological Systems
Alkanes, the simplest family of hydrocarbons, consist solely of carbon and hydrogen atoms connected by single bonds. wou.edu They can be categorized as linear (straight-chain) or branched-chain isomers. wou.edu While linear alkanes have a straightforward structure, branched alkanes feature side chains of carbon atoms, leading to a more complex three-dimensional shape. libretexts.org This structural difference significantly influences their physical properties. For instance, branched-chain alkanes tend to have lower boiling points than their straight-chain counterparts with the same number of carbon atoms because their shape hinders close packing and reduces the effectiveness of intermolecular van der Waals forces. libretexts.orgwikipedia.org
In biological systems, alkanes are fundamental components of life. They serve as energy storage molecules and are integral to the structure of cell membranes. numberanalytics.com Long-chain alkanes, including branched variations, are key constituents of the protective waxes found on the cuticles of plants and insects, playing a crucial role in preventing water loss. wikipedia.orgfrontiersin.org While generally considered to have low biological activity, certain alkanes have evolved to function as vital signaling molecules, particularly as pheromones in animal communication. wou.eduwikipedia.org
Significance of Methyl-Branched Alkanes in Natural and Synthetic Chemistry
Methyl-branched alkanes, a specific class of branched alkanes where one or more methyl groups are attached to a longer carbon chain, are of particular importance in the natural world. They are prominent components of insect cuticular hydrocarbons (CHCs), which form a waxy layer on the insect's exoskeleton. frontiersin.orgresearchgate.net Beyond their primary function of preventing desiccation, these CHCs serve as a complex chemical language for communication. frontiersin.orgnih.gov The specific blend of methyl-branched and other hydrocarbons can convey information about species, sex, and even colony membership in social insects. frontiersin.orgnih.gov
In many insect species, methyl-branched alkanes act as contact sex pheromones, with males recognizing females based on the unique composition of their CHC profiles. frontiersin.org For example, 3-methylhentriacontane (B1196358) is a queen pheromone in the ant Lasius niger, and a mixture of methyl-branched alkanes acts as a contact sex pheromone in the parasitoid wasp Urolepis rufipes. researchgate.net The position and stereochemistry of the methyl group(s) are often crucial for biological activity, allowing for a high degree of specificity in chemical signaling. rsc.org
In the realm of synthetic chemistry, methyl-branched alkanes are valuable targets and intermediates. The synthesis of specific isomers, such as those found in insect pheromones, is essential for developing species-specific pest management strategies. mdpi.com For instance, the sex pheromone of the coffee leaf miner, Leucoptera coffeella, has been identified as a blend containing 5,9-dimethylpentadecane, and synthetic versions are used for monitoring this pest. mdpi.comresearchgate.net Furthermore, the study of branched alkanes contributes to the understanding of hydrocarbon isomerization processes, which are important in the petrochemical industry for improving fuel quality. frontiersin.org
Research Landscape and Gaps Pertaining to 5-Methylpentadecane
Research on this compound has primarily focused on its role as a semiochemical in insects. It has been identified as a component of the Dufour's gland secretion in the ant Proformica longiseta and in the trophallactic fluid of the carpenter ant Camponotus floridanus, suggesting a role in chemical communication within these social insects. nih.govantwiki.org In some cases, related methyl-branched alkanes have been identified as sex pheromones. For example, 5-methylheptadecane (B3050539) is the sex pheromone of the broom twig miner, Leucoptera spartifoliella. researchgate.net
Despite these findings, there are notable gaps in the scientific understanding of this compound. While its presence in certain insect species is documented, its precise behavioral function is not always fully elucidated. Further research is needed to determine if it acts as a primary pheromone, a synergist that enhances the effect of other compounds, or serves a different communicative role. The biosynthetic pathways that lead to the production of this compound in insects are also not completely understood. Additionally, the potential for this compound to act as a kairomone, a chemical cue that benefits a receiving species, remains an area for further investigation. slu.se While some research has been conducted on the fragmentation patterns of this compound in mass spectrometry, a comprehensive understanding of its chemical reactivity and potential applications in areas beyond chemical ecology is still developing. chegg.com
Data on this compound
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C16H34 |
| Molecular Weight | 226.44 g/mol |
| CAS Number | 25117-33-3 |
| IUPAC Name | This compound |
| Canonical SMILES | CCCCCCCCCCC(C)CCCC |
| InChIKey | YWUXIGHUBKWHRW-UHFFFAOYSA-N |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| Solubility in Water | Data not available |
Source: nmppdb.com.ngnist.govguidechem.com
Identified Natural Occurrences of this compound
| Species | Location of Identification |
| Proformica longiseta | Dufour's gland secretion |
| Camponotus floridanus | Trophallactic fluid |
Structure
3D Structure
Properties
IUPAC Name |
5-methylpentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUXIGHUBKWHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275005 | |
| Record name | 5-METHYLPENTADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25117-33-3 | |
| Record name | 5-METHYLPENTADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Natural Distribution of 5 Methylpentadecane
Biogenic Sources and Biosynthetic Origins
5-Methylpentadecane is a branched alkane that has been identified in a variety of biological systems. Its origins are primarily biogenic, with established occurrences in the volatile chemical profiles of plants and as a metabolic product of certain microorganisms, including fungi and bacteria. ilsl.br
Identification in Plant Essential Oils and Volatile Profiles
The investigation of volatile organic compounds (VOCs) and essential oils from numerous plant species has led to the identification of this compound as a constituent component in several instances.
Analysis of the essential oil extracted from the fruits of Citrus x limonia, a hybrid citrus fruit known as Rangpur lime, has confirmed the presence of this compound. In one study, Gas Chromatography-Mass Spectrometry (GC-MS) analysis identified this compound, reporting its relative abundance as 5.33% of the total oil composition. This places it among the notable, though not primary, constituents of the oil, which was dominated by compounds such as D-limonene.
Table 1: Key Volatile Compounds Identified in Citrus x limonia Fruit Essential Oil
| Compound | Relative Percentage (%) | Chemical Class |
|---|---|---|
| D-limonene | 20.38 | Monoterpene |
| This compound | 5.33 | Alkane |
| (n)-menthol | 5.18 | Monoterpenoid |
| 3,7-dimethyl-(E)-2,6-octadienal | 5.16 | Aldehyde |
| 3,7-dimethyl-2,6-octadienal | 4.92 | Aldehyde |
Despite comprehensive analyses of the essential oils from the stem and leaves of Perovskia abrotanoides, scientific studies have not reported the presence of this compound. The volatile profiles of this plant are primarily composed of other compounds, such as (E)-9-dodecenal and hexadecanoic acid, methyl ester in the essential oil, and α-amyrin and α-copaene in the fixed oil.
Investigations into the volatile organic compounds (VOCs) emitted by rice plants (Oryza sativa) under various conditions have identified a complex mixture of chemicals, including numerous alkanes. However, based on available research, this compound has not been identified as a constituent of the VOC profile of rice plants. Other branched alkanes, such as 4-Methylpentadecane (B1194738), have been detected in certain studies, but the 5-methyl isomer is not reported.
The volatile fractions of the olive tree (Olea europaea L.) have been analyzed to understand their chemical composition, which varies with climatic conditions and geographical location. These studies have identified several branched alkanes, including 3-methyltridecane (B3055358) and 4-methylpentadecane, particularly in trees from southern, more arid climates. However, this compound has not been detected in the volatile fractions of Olea europaea L. in the reviewed scientific literature.
Contribution to Volatile Organic Compound (VOC) Profiles of Rice Plants
Production by Microorganisms and Fungi
Branched-chain alkanes, including this compound, are recognized as typical metabolic products of various microorganisms. ilsl.br Their synthesis has been attributed to bacteria, fungi, and yeasts. ilsl.br
Research on the edible ectomycorrhizal fungus Russula griseocarnosa has identified this compound as one of its volatile components. mdpi.comresearchgate.net This finding suggests that fungi are a definitive source of this compound in nature. Additionally, the compound has been found in the defensive secretions of Carabidae (ground beetles), which are known to have antimicrobial properties, and in the trophallactic fluid exchanged by carpenter ants, hinting at a possible role in chemical communication or a link to insect-associated microbes. nih.govsemanticscholar.org The presence of this compound in such diverse biological contexts underscores its role as a widespread microbial hydrocarbon.
Table 2: Documented Biogenic Sources of this compound
| Kingdom | Species / Source | Finding |
|---|---|---|
| Plantae | Citrus x limonia (fruit) | Identified as a component of the essential oil. |
| Fungi | Russula griseocarnosa | Identified as a volatile compound. mdpi.comresearchgate.net |
| Animalia | Carabidae (Ground Beetles) | Component of pygidial gland chemical secretion. semanticscholar.org |
| Animalia | Camponotus floridanus (Carpenter Ant) | Identified in trophallactic (mouth-to-mouth) fluid. nih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| 3,7-dimethyl-(E)-2,6-octadienal |
| 3,7-dimethyl-2,6-octadienal |
| 3-methyltridecane |
| 4-Methylpentadecane |
| This compound |
| (E)-9-dodecenal |
| (n)-menthol |
| α-amyrin |
| α-copaene |
| D-limonene |
| hexadecanoic acid, methyl ester |
An in-depth examination of the chemical compound this compound reveals its presence across a range of biological and geological systems. This article explores the natural occurrence of this branched-chain alkane, detailing its role as a metabolite in microorganisms, a chemical cue in social insects, and its detection in geogenic contexts.
Association with Bacterial, Algal, and Fungal Metabolites
This compound has been identified as a metabolic product in various microorganisms, highlighting its role in microbial life processes. Studies have detected methylpentadecane as an exogenous metabolite in laboratory-based accumulative cultures of algae-bacterial communities sourced from natural river water. researchgate.netmdpi.com In these mixed communities, which include cyanobacteria, diatoms, and green algae, the compound is one of many low-molecular-weight organic compounds released into the culture medium. researchgate.netmdpi.com
The compound's association with fungi is also well-documented. For instance, methylpentadecane was identified as a volatile compound produced during the fermentation of summer green tea by the fungus Aspergillus niger RAF106. researchgate.net Further evidence of its microbial origin comes from geological studies. Methyl-pentadecane has been found as a lipid biomarker within early Holocene-era biospeleothems (calcium carbonate deposits formed by biological activity) in the Salar de Uyuni, a salt flat in Bolivia. frontiersin.org Its presence in these ancient formations, alongside other microbial lipid remnants, points to its production by the microorganisms, such as cyanobacteria, that contributed to the speleothem formation. frontiersin.org
Biosynthesis Pathways in Fusarium verticillioides
Fusarium verticillioides, a fungal phytopathogen of maize, is recognized for its ability to produce a diverse array of volatile organic compounds (VOCs), including a significant number of branched-chain alkanes. mdpi.comresearchgate.net The biosynthesis of these hydrocarbons is generally understood to originate from primary metabolic pathways, particularly the metabolism of fatty acids. mdpi.com Precursors like acetyl-CoA and malonyl-CoA are elongated and subsequently modified by enzymes to form long-chain fatty acids. mdpi.com
While research has identified a profile of 81 distinct VOCs from F. verticillioides, including 30 different branched-chain alkanes, the specific biosynthetic pathway for this compound has not been explicitly detailed. mdpi.com Studies have confirmed the production of other methylated alkanes, such as 2-methyldecane (B42159) and 2-methyltridecane, but specific information regarding the synthesis of the 5-methyl isomer of pentadecane (B166386) remains an area for further investigation. mdpi.com
Role in Lipid Metabolism of Penicillium oxalicum
Methylpentadecane has been identified as a volatile metabolite produced by Penicillium oxalicum, a fungus isolated from dry-aged beef. researchgate.net In a study analyzing the volatile compounds generated by this fungus on a bovine sarcoplasmic protein extract, methylpentadecane was detected in the fermentation group, indicating its production by the fungus. researchgate.net The presence of such alkanes is often linked to the broader lipid metabolism of the organism. mdpi.com Many aldehydes detected in the same study are known products of lipid metabolism, and it is plausible that alkanes like methylpentadecane are also derived from these pathways through subsequent enzymatic reactions. mdpi.com
Table 1: Detection of Methylpentadecane in Penicillium oxalicum Fermentation
| Compound | Relative Abundance (Fermentation Day 2) | Relative Abundance (Fermentation Day 4) |
|---|---|---|
| Methylpentadecane | 0.16 ±0.04 | 0.60 ±0.09 |
Data adapted from a study on the hydrolysis of beef sarcoplasmic protein by Penicillium oxalicum. researchgate.net
Presence as Components of Insect Chemical Cues and Pheromones
Branched-chain hydrocarbons, including this compound, play crucial roles in the chemical communication systems of insects. wikipedia.org These compounds can act as pheromones for signaling between individuals of the same species, conveying information related to mating, alarm, or social organization. wikipedia.org
This compound has been specifically identified as a component of the trophallactic fluid of the Florida carpenter ant, Camponotus floridanus. nih.govelifesciences.org Trophallaxis is the mouth-to-mouth transfer of liquids among colony members, creating a social circulatory system that distributes not only food but also chemical signals. nih.gov The presence of this compound and other cuticular hydrocarbons in this fluid suggests that trophallaxis is a key mechanism for the exchange of nestmate recognition cues and other important chemical information throughout the ant colony. elifesciences.org Gas chromatography-mass spectrometry (GC-MS) analysis confirmed the identity of this compound in the fluid exchanged between worker ants. nih.govelifesciences.org
Table 2: Identification of this compound in Ant Trophallactic Fluid
| Retention Time (min) | Molecular Weight (MW) | Proposed Molecular Formula | Proposed Structure |
|---|---|---|---|
| 14.05 | 226 | C16H34 | This compound |
Data from GC-MS analysis of trophallactic fluid from Camponotus floridanus. elifesciences.org
The structure of this compound is comparable to other known insect pheromones, particularly within the Leucoptera genus of moths. For example, 5-methylheptadecane (B3050539) has been identified as the primary component of the sex pheromone of the broom twig miner, Leucoptera spartifoliella. researchgate.net This compound, with a slightly longer carbon backbone but the same methyl group position, is highly attractive to males of that species. researchgate.net
Similarly, 5,9-dimethylpentadecane is the main sex pheromone component for the coffee leaf miner, Leucoptera coffeella. researchgate.net This compound shares the same C15 backbone as this compound but features an additional methyl group at the 9-position. This highlights a common structural motif in the chemical signals of this insect group, where variations in chain length and the number or position of methyl branches lead to species-specific pheromone blends.
Table 3: Comparison of Related Insect Pheromones
| Compound Name | Chemical Structure | Insect Species | Pheromone Type |
|---|---|---|---|
| This compound | C16H34 | Camponotus floridanus (Ant) | Chemical Cue |
| 5-Methylheptadecane | C18H38 | Leucoptera spartifoliella (Moth) | Sex Pheromone |
| 5,9-Dimethylpentadecane | C17H36 | Leucoptera coffeella (Moth) | Sex Pheromone |
Data compiled from multiple studies on insect chemical ecology. elifesciences.orgresearchgate.netresearchgate.net
Abiotic and Geogenic Contexts
Beyond its role in living organisms, this compound has been detected in geological formations. As mentioned previously, the compound was identified in biospeleothems dating back to the Early Holocene. frontiersin.org Its presence in these carbonate deposits serves as a geogenic biomarker, indicating the historical metabolic activity of microbial communities. The preservation of this lipid in the rock record provides a chemical fossil of past biological processes. frontiersin.org Once introduced into environments such as soil, hydrocarbon compounds like this compound are subject to various abiotic degradation processes, including hydrolysis and biodegradation, which contribute to their environmental fate. epa.gov
Detection in Trophallactic Fluid of Social Insects
Abiotic and Geogenic Contexts
Detection in Hydrocarbon Mixtures and Petroleum Products
This compound (C₁₆H₃₄) is a branched-chain alkane that has been identified as a constituent in a variety of complex hydrocarbon mixtures, ranging from crude petroleum and its refined products to natural biological secretions. researchgate.netresearchgate.netnih.gov Its presence is often a result of both natural geological processes and industrial refining techniques such as hydroisomerization and hydrocracking. mdpi.comdoria.fi
In the petroleum industry, branched alkanes like this compound are important components of fuels. Monomethylalkanes are known to be significant constituents of petroleum crudes, bitumens, and products from catalytic cracking and hydrocracking. researchgate.net For instance, the analysis of a high-aromatic diesel fuel using gas chromatography with mass spectrometry detection identified this compound among numerous other hydrocarbon compounds. nist.gov Similarly, it has been listed as a component in JP-8 aviation fuel. ncat.edu The quality of lube oil is associated with the presence of methylpentadecanes, and certain catalysts like Pt/Al-MCM-41 have shown high selectivity towards their production during the hydroisomerization of long-chain paraffins. doria.fi
The compound is not only found in fossil fuels but also in biofuels and their production streams. For example, this compound was detected in the liquid products obtained from the hydrotreating of rapeseed oil over CoMo/Al₂O₃ and NiMo/Al₂O₃ catalysts. acs.org
Beyond industrial products, this compound has been detected in natural sources. An analysis of an oil stain recovered from a Paleocene core during an International Ocean Discovery Program (IODP) expedition identified a distribution of methylpentadecanes, including the 5-methyl isomer. geomar.de It has also been identified in the essential oil of Citrus x limonia, where it was found at a concentration of 5.33%. mdpi.com Furthermore, a corrected analysis of the trophallactic fluid of social insects, which is used for oral transfer of chemical cues, confirmed the presence of this compound. nih.gov
The following table summarizes findings on the detection of this compound in various hydrocarbon matrices.
Interactive Data Table: Detection of this compound in Various Matrices
| Matrix/Source | Type of Mixture | Research Focus | Finding | Reference |
| High-Aromatic Diesel Fuel | Petroleum Product | Chemical characterization of fuel | Detected as a component. | nist.gov |
| Diesel Fuel | Petroleum Product | Characterization of monomethylalkanes | Identified as a constituent. | researchgate.net |
| Rapeseed Oil Hydrotreating Product | Biofuel Production | Composition analysis of hydrotreated oil | Detected in the liquid product. | acs.org |
| Crude Oil | Petroleum | General composition | Listed as a component of petroleum. | researchgate.net |
| Paleocene Sediment Oil Stain | Natural Hydrocarbon | Geochemical analysis of migrated hydrocarbons | Identified in the methylpentadecane distribution. | geomar.de |
| Citrus x limonia Essential Oil | Natural Product | Chemical composition analysis | Detected at 5.33% concentration. | mdpi.com |
| Social Insect Trophallactic Fluid | Natural Secretion | Analysis of chemical cues | Identified as a component. | nih.gov |
| JP-8 Aviation Fuel | Petroleum Product | Chemical characterization of fuel | Identified as a hydrocarbon component. | ncat.edu |
| Hexadecane (B31444) Hydroisomerization | Industrial Process | Catalytic conversion for lube oil | Produced as an isomer of hexadecane. | doria.fi |
Biological Roles and Physiological Significance
Biomarker Applications in Geochemistry and Astrobiology
The search for life, both in ancient terrestrial rocks and on other planets, often relies on identifying chemical fossils, or biomarkers. These are organic molecules that are characteristic of life and can be preserved in the geological record. Hydrocarbons, due to their stability, are excellent candidates for such biomarkers. researchgate.net
Methyl-branched alkanes are valuable biomarkers because their structures can be indicative of specific biological origins. nih.govmdpi.com While straight-chain n-alkanes are produced by a wide range of organisms, including higher plants, the presence, and position of methyl groups on an alkane backbone can point towards microbial sources like bacteria and algae. researchgate.net For instance, certain mid-chain methyl-branched alkanes are considered indicative of cyanobacteria. researchgate.net The presence of these compounds in ancient sediments suggests that cyanobacteria were contributors to the organic matter in those deposits. researchgate.net
The rationale for using branched alkanes as biomarkers lies in their biosynthetic pathways, which are distinct from the processes that form hydrocarbons abiotically. mdpi.com Their detection in geological samples or extraterrestrial materials could, therefore, provide compelling evidence for past or present biological activity. mdpi.com Specifically, branched alkanes with chain lengths from C17 to C20 are often suggested as biomarkers for cyanobacterial contributions to sedimentary organic matter. researchgate.net The search for life on Mars and other celestial bodies includes the analysis of organic molecules, with lipid biomarkers like branched alkanes being a key target due to their preservation potential and diagnostic value. mdpi.com
Involvement in Lipid Metabolism and Cellular Processes
Branched-chain alkanes and fatty acids are integral components of cellular structures, particularly in microorganisms. They play a crucial role in modulating the physical properties of cell membranes and are involved in various metabolic pathways.
While direct studies on 5-methylpentadecane as a model compound for lipid bilayer dynamics are not extensively documented, research on closely related branched alkanes provides significant insights. Branched-chain fatty acids and alkanes are known to be critical for regulating the fluidity of cell membranes. nih.govresearchgate.netresearchgate.net The methyl branch acts as a kink in the hydrocarbon chain, disrupting the tight, orderly packing that is characteristic of straight-chain lipids. nih.gov This disruption increases the space between lipid molecules, which in turn enhances the fluidity of the membrane. nih.govresearchgate.net
Molecular dynamics simulations have shown that methyl branching reduces the condensation of lipids, decreases the thickness of the bilayer, and lowers the ordering of the hydrocarbon chains. nih.govresearchgate.net This effect is crucial for organisms, especially bacteria, that live in varying environmental conditions, as it allows them to maintain a stable, fluid membrane phase over a wide range of temperatures. researchgate.netnih.gov The inclusion of both linear and branched alkanes can stabilize model protocell membranes, making them more resistant to temperature fluctuations. researchgate.net For example, the isomer 2-methyloctadecane (B73005) is noted for its role in lipid metabolism studies, where its hydrophobic nature influences lipid bilayer dynamics, a key aspect of membrane biology. oit.edu This principle suggests that this compound would have similar effects, serving as a useful model for understanding how branched alkanes modulate membrane properties.
Branched-chain hydrocarbons are found in various biological tissues, indicating their integration into lipid metabolic pathways. While specific pathways involving this compound are not fully elucidated, the presence of related compounds in different organisms points to their metabolic relevance. For example, studies on rice have detected 5-methyloctadecane (B14149023), a similar branched alkane, as a volatile component, with its concentration changing under different storage conditions, suggesting a link to ongoing metabolic processes in the grain. mdpi.comnih.gov The metabolism of fatty acids, terpenoids, and amino acids are key pathways for the formation of flavor and aroma compounds in various biological systems, and branched alkanes can be products or intermediates in these complex networks. The identification of various branched alkanes in studies of muscle tissue and other biological samples further supports their role within the broader landscape of lipid metabolism.
Fungi are known to produce a wide array of volatile organic compounds (VOCs), including branched-chain alkanes. The production of these compounds is often linked to the fungus's primary and secondary metabolism and can be heavily influenced by the available nutrients. Studies on the fungus Fusarium verticillioides have shown that the type of carbon source provided in the culture medium significantly affects the profile of VOCs produced.
Table 1: Effect of Carbon Source on Branched-Chain Alkane Production by Fusarium verticillioides This table summarizes the relative percentage of branched-chain alkanes in the total VOCs produced by F. verticillioides when grown on different carbon sources.
| Carbon Source | Relative Percentage of Branched-Chain Alkanes (%) |
| Fructose | 38.64 |
| Sucrose | 37.60 |
| Xylose | 35.56 |
| Glucose | Not specified as highest |
| Lactose | Not specified as highest |
Data sourced from a study on F. verticillioides VOC production.
Analysis within Lipid Metabolic Pathways in Biological Tissues
Ecological and Inter-Species Communication
Chemical communication is a fundamental aspect of ecological interactions, governing behaviors from mating to social organization. Branched-chain alkanes, including this compound, have been identified as key signaling molecules, or pheromones, in various insect species.
In social insects like ants, chemical signals are paramount for maintaining colony cohesion, recognizing nestmates, and sharing information. Research on the Florida carpenter ant, Camponotus floridanus, has revealed that this compound is one of the many hydrocarbon compounds present in the trophallactic fluid—the liquid passed mouth-to-mouth between colony members. oit.edu This fluid is not just for sharing food; it contains a complex mixture of proteins, hormones, and hydrocarbons that act as a form of social communication, regulating colony growth and organization. oit.edu The presence of this compound in this fluid suggests it plays a role in the chemical conversation that binds the colony together.
Furthermore, a closely related compound, 5-methylheptadecane (B3050539), has been identified as the primary component of the sex pheromone of the broom twig miner, Leucoptera spartifoliella. This highlights the crucial role that specific methyl-branched alkanes play in the reproductive biology and chemical ecology of insects. The structural specificity of these molecules is critical for their function as pheromones, allowing for precise communication between individuals of the same species.
Table 2: Selected Hydrocarbons Identified in the Trophallactic Fluid of Camponotus floridanus This table shows a selection of hydrocarbons, including this compound, found in the fluid exchanged by carpenter ants, highlighting their potential role in chemical communication.
| Compound Name | Molecular Formula | Retention Index |
| Pentadecane (B166386) | C₁₅H₃₂ | 1500 |
| This compound | C₁₆H₃₄ | 1541 |
| Hexadecane (B31444) | C₁₆H₃₄ | 1600 |
| Heptadecane | C₁₇H₃₆ | 1700 |
| 7-Methylheptadecane | C₁₈H₃₈ | 1742 |
| Octadecane | C₁₈H₃₈ | 1800 |
| Nonadecane | C₁₉H₄₀ | 1900 |
Data sourced from LeBoeuf et al. (2016). oit.edu
Components of Pheromone Blends in Insect Communication
Pheromones are chemical signals that trigger a social response in members of the same species. In the intricate world of insect communication, complex blends of chemical compounds are often used, rather than single molecules. tandfonline.com this compound has been identified as a component in the pheromone blends of certain insect species.
While many insect pheromones are composed of a precise ratio of components, including positional or geometrical isomers, the exact role of each compound can vary. tandfonline.com Some compounds may act as the primary attractant, while others serve as synergists or antagonists, modulating the behavior of the receiving insect. The specificity of the blend is crucial for species recognition and reproductive isolation.
For instance, in some moth species, the female produces a specific blend of pheromones, and the male's antennae possess specialized receptors to detect this precise combination. tandfonline.com The central nervous system then interprets these signals to initiate a behavioral response. While research has identified numerous pheromone components, the investigation into the specific roles of compounds like this compound in the complex chemical communication systems of various insects is ongoing.
Table 1: Examples of Pheromone Components in Insects
| Pheromone Component | Insect Species Example | Function |
| Disparlure | Gypsy moth (Lymantria dispar) | Sex attractant tandfonline.com |
| Ipsenol, Ipsdienol, cis-Verbenol | Ips paraconfusus | Aggregation pheromone tandfonline.com |
| (Z)-5-Tetradecenoic acid | Drosophila melanogaster larvae | Larval attractant slu.se |
This table provides examples of pheromone components and their functions in different insect species to illustrate the diversity of chemical communication in insects.
Contribution to Herbivore-Induced Plant Volatiles (HIPVs)
Plants are not passive victims of herbivory. In response to attack, they release a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). nih.govfrontiersin.org These chemical signals serve multiple purposes, including attracting the natural enemies of the herbivores, such as predators and parasitoids, and signaling to neighboring plants to prime their own defenses. nih.govfrontiersin.orgwur.nl
This compound has been identified as a component of the HIPV blend in some plant species. For example, studies on rice infested with herbivores like the yellow stem borer have detected a variety of volatile organic compounds, including pentadecane and other alkanes. aloki.hu The composition of the HIPV blend can be highly specific, varying with the plant species, the herbivore species, and even the developmental stage of the herbivore. nih.gov
When a plant is damaged by an herbivore, elicitors present in the insect's oral secretions can trigger the plant's defense response, leading to the production and release of HIPVs. aloki.hu These volatiles can then be used by predatory and parasitic insects to locate their prey. This complex interplay between the plant, the herbivore, and the herbivore's natural enemies is a classic example of a tritrophic interaction mediated by chemical cues. aloki.hu
The release of HIPVs, including compounds like this compound, is a key component of a plant's indirect defense strategy, effectively "calling for help" from the third trophic level. frontiersin.org
Potential for Bioactive Properties in Natural Product Extracts
This compound has been identified as a constituent in extracts from various plants, some of which have demonstrated bioactive properties like antioxidant and antimicrobial activity. It is important to note that these activities are typically attributed to the entire extract, which contains a complex mixture of compounds, and not to this compound in isolation.
For example, a study on the extracts of two Lotus species, L. arabicus and L. glaber, identified 5-methyloctadecane as a component in the n-hexane and methanol (B129727) extracts of L. arabicus. udea.edu.cobvsalud.orgscielo.org.co The n-hexane extracts of both Lotus species showed potential antifungal activity against Candida parapsilosis and Aspergillus flavus. udea.edu.cobvsalud.org Similarly, the methanolic extracts of both species exhibited potential antiviral activity against the coxsackie B virus. udea.edu.cobvsalud.org
In another study, the volatile compounds from the leaves, stems, and flowers of different olive cultivars were analyzed. pjoes.com These volatiles, which included 4-methylpentadecane (B1194738), demonstrated antimicrobial and antioxidant activities. pjoes.com The essential oil from Perovskia abrotanoides was also found to contain 5-methyloctadecane and exhibited antioxidant and antimicrobial properties. nih.gov
Furthermore, extracts from Baccaurea motleyana (Rambai) wood, which contained 5-methyl-pentadecane, were tested for their toxicity against brine shrimp, a common preliminary screening for potential cytotoxic activity. rjptonline.org Additionally, extracts of Phlomis floccosa, containing 6-methyloctadecane, showed antioxidant and antibacterial activities. ekb.eg
It is crucial to understand that the presence of this compound in these extracts does not imply that it is the sole or primary compound responsible for the observed biological activities. The synergistic or additive effects of the various components in the extract are likely at play.
Table 2: Examples of Natural Product Extracts Containing Methylated Alkanes and Their Bioactivities
| Plant Source | Compound Identified | Observed Bioactivity of the Extract |
| Lotus arabicus | 5-Methyloctadecane | Antifungal, Antiviral udea.edu.cobvsalud.orgscielo.org.co |
| Olive cultivars (Olea europaea) | 4-Methylpentadecane | Antimicrobial, Antioxidant pjoes.com |
| Perovskia abrotanoides | 5-Methyloctadecane | Antioxidant, Antimicrobial nih.gov |
| Baccaurea motleyana | 5-Methyl-pentadecane | Toxic against brine shrimp rjptonline.org |
| Phlomis floccosa | 6-Methyloctadecane | Antioxidant, Antibacterial ekb.eg |
This table provides examples of plant extracts where methylated alkanes, including isomers of methylpentadecane, have been identified as components, and the observed bioactivities of the total extracts.
Analytical Research Methodologies for 5 Methylpentadecane
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 5-methylpentadecane from intricate mixtures. The choice of chromatographic method depends on the sample's nature and the required analytical resolution.
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. uni-mainz.de In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. uni-mainz.deijstr.org The separation is based on the differential partitioning of the compound between the stationary phase lining the column and the mobile gas phase. uni-mainz.de Factors such as the compound's polarity and vapor pressure determine its retention time in the column. uni-mainz.de For instance, in the analysis of aviation fuels, GC coupled with mass spectrometry (GC-MS) is employed to separate and identify various hydrocarbons, including this compound. ncat.eduacs.org The use of a temperature ramping program, where the column temperature is gradually increased, helps in eluting less volatile compounds more quickly. ncat.eduacs.org
Comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power compared to single-column GC. This technique is particularly valuable for analyzing complex samples containing numerous structurally similar compounds. researchgate.net In GCxGC, two columns with different stationary phases are coupled, providing a more detailed separation of the analytes. researchgate.net This method has been successfully applied to identify volatile organic compounds (VOCs) from bacterial metabolism and in human breath analysis. researchgate.net
Studies have reported the identification of this compound in various samples using GC and GCxGC. It has been detected in the hexane (B92381) fraction of Cnidoscolus quercifolis stem bark, in rice, and as a component of the female sex pheromone of the broom twig miner, Leucoptera spartifoliella. mdpi.comcabidigitallibrary.orgresearchgate.net Furthermore, it was identified as one of the stress-sensitive compounds in human breath. chromatographyonline.com
Liquid Chromatography (LC) Coupled with GC (HPLC-GC)
The coupling of high-performance liquid chromatography (HPLC) with gas chromatography (HPLC-GC) is a powerful technique for the analysis of trace-level compounds in complex matrices. mdpi.com HPLC is used for initial sample cleanup and fractionation, separating analytes based on their polarity. uni-mainz.de Specific fractions from the HPLC can then be transferred online to the GC for further separation and analysis. mdpi.comgibnik.com This multidimensional approach minimizes sample handling and the risk of contamination. mdpi.com The use of an interface, such as the Through Oven Transfer Adsorption Desorption (TOTAD) interface, facilitates the transfer of the LC fractions to the GC system. mdpi.com This technique has been shown to be effective in identifying various methylalkane isomers, including this compound, in complex mixtures. gibnik.com
Retention Index Data for Identification and Characterization
The retention index (RI) is a valuable parameter in gas chromatography for the identification of compounds. It normalizes the retention time of a compound to the retention times of adjacent n-alkanes, making it less dependent on the specific chromatographic conditions. The Kovats retention index is a widely used system. For this compound, a programmed-temperature linear retention index of 1554.24 has been reported on a methylsilicone stationary phase. researchgate.net The NIST Mass Spectrometry Data Center provides experimental Kovats retention index values for various compounds, aiding in their identification. nih.govnih.gov
| Compound | Retention Index (I P OV-1) | Stationary Phase | Source |
|---|---|---|---|
| This compound | 1554.24 | Methylsilicone | researchgate.net |
| 6-Methylpentadecane | 1550.66 | Methylsilicone | researchgate.net |
| 7-Methylpentadecane (B3192274) | 1548.85 | Methylsilicone | researchgate.net |
| 8-Methylpentadecane | 1548.2 | Standard non-polar | nih.gov |
| 2-Methylpentadecane (B72749) | 1564.00 | Non-polar | chemeo.com |
Mass Spectrometric Elucidation and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. ekb.eg It is a powerful tool for the structural elucidation and quantification of compounds. ekb.eg When coupled with gas chromatography (GC-MS), it provides a definitive identification of separated compounds. ekb.eg
Electron Ionization Mass Spectrometry (EI-MS) for Structural Analysis
Electron ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the sample molecules in the gas phase. wiley.com This process removes an electron, forming a molecular ion (M•+), which is a radical cation. wiley.com The molecular ion is often energetic and undergoes fragmentation, producing a series of fragment ions. wiley.comscribd.com The resulting mass spectrum is a plot of the relative abundance of these ions versus their m/z ratio, which serves as a molecular fingerprint for the compound. ncat.eduscribd.com
For this compound (molecular weight 226.44 g/mol ), the EI mass spectrum shows characteristic fragmentation patterns. chim.lunist.gov The molecular ion peak (M+) at m/z 226 is often observed. scribd.com The fragmentation of branched alkanes like this compound preferentially occurs at the branch point. chim.lu Cleavage on either side of the methyl group at the C5 position leads to the formation of significant fragment ions. Key fragment ions observed in the EI-MS of this compound include those at m/z 169 and 85, which represent cleavage on either side of the branch with charge retention on the substituted carbon atom. wiley.comscribd.com Other prominent peaks can be seen at m/z 43, 57, 71, and 99, which are characteristic of alkane fragmentation. scribd.com
| m/z | Proposed Fragment Structure/Origin | Source |
|---|---|---|
| 226 | Molecular Ion [M]+ | scribd.com |
| 169 | Cleavage at C5-C6, [C12H25]+ | wiley.comscribd.com |
| 141 | [C10H21]+ | bu.edu |
| 85 | Cleavage at C4-C5, [C6H13]+ | wiley.comscribd.com |
| 57 | [C4H9]+ | scribd.com |
| 43 | [C3H7]+ | scribd.com |
Chemical Ionization Mass Spectrometry (CI-MS)
Chemical ionization (CI) is a soft ionization technique that produces ions with less excess energy compared to EI. scribd.com This results in less fragmentation and often a more prominent molecular ion or protonated molecule peak ([M+H]+), which is useful for determining the molecular weight of the analyte. wiley.comscribd.com In CI-MS, a reagent gas is introduced into the ion source along with the sample. The reagent gas is ionized by the electron beam, and these reagent gas ions then react with the sample molecules to produce sample ions. scribd.com While CI-MS is highly effective for molecular weight determination, it provides less structural information through fragmentation compared to EI-MS. wiley.com It has been used to determine the molecular weight of compounds in pheromone gland extracts. researchgate.net
Sample Preparation and Derivatization Strategies
Effective sample preparation is critical to isolate and concentrate analytes like this compound from the sample matrix, thereby improving detection sensitivity and accuracy.
Dynamic Headspace Sampling Techniques (e.g., Needle Trap Device)
For volatile and semi-volatile compounds, headspace analysis is a preferred solventless extraction method. chromatographyonline.cominnovatechlabs.com Dynamic headspace sampling (DHS) is a particularly exhaustive technique where an inert gas is passed through the sample's headspace, and the purged volatile compounds are trapped on a sorbent material. chromatographyonline.com This continuous extraction process shifts the equilibrium, allowing for a more comprehensive collection of analytes compared to static methods. chromatographyonline.com The trapped compounds are then thermally desorbed for GC-MS analysis. DHS is suitable for a wide range of compounds, including semi-volatiles, and has been shown to provide higher sensitivity for many analytes. chromatographyonline.comresearchgate.net
A specific implementation of this is the needle trap device (NTD), a micro-extraction tool where a sorbent is packed into a syringe needle. innoteg-instruments.com The NTD can be used for dynamic headspace sampling by actively drawing the headspace gas through the sorbent. innovatechlabs.com Research has demonstrated the effectiveness of NTDs packed with sorbents like divinylbenzene (B73037) for extracting compounds such as C10-C12 alkanes from the gas phase. nih.gov This technique is valued for its ability to pre-concentrate analytes, offering low detection limits and robust performance for volatile organic compound (VOC) analysis. innoteg-instruments.com
| Sampling Technique | Principle | Applicability to this compound | Key Advantages |
| Dynamic Headspace Sampling (DHS) | An inert gas purges volatiles from the sample headspace onto a sorbent trap for thermal desorption and analysis. chromatographyonline.com | Suitable for semi-volatile alkanes, providing exhaustive extraction from various matrices. | Higher sensitivity than static methods; automated; covers a wide volatility range. chromatographyonline.com |
| Needle Trap Device (NTD) | A micro-extraction device using a sorbent-packed needle for trapping volatiles, often via dynamic headspace sampling. innovatechlabs.cominnoteg-instruments.com | Effective for trapping and concentrating semi-volatile alkanes like C10-C12 from gaseous samples. nih.gov | Miniaturized; low detection limits (vppt-vppb); combines sampling and injection. innoteg-instruments.com |
On-line Derivatization Methods for Enhanced Volatility and Stability
Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, typically by increasing their volatility, thermal stability, and improving their chromatographic behavior. nih.gov For non-polar and volatile compounds like this compound, derivatization is generally not necessary for GC analysis.
However, in the context of analyzing complex mixtures, such as in metabolomics studies, on-line derivatization is a common strategy for polar compounds (e.g., amino acids, sugars) that are analyzed alongside non-polar compounds. nih.govnih.gov In these automated workflows, a robotic system performs derivatization (e.g., methoximation followed by silylation) on each sample just before injection into the GC-MS. nih.gov While the alkanes themselves are not derivatized, a mixture of n-alkanes is frequently included in the analysis. nih.govnih.gov This alkane mixture serves a crucial role as a set of internal standards for the calculation of retention indices, which helps in the reliable identification of the derivatized target compounds across different analytical runs. nih.gov
Another form of on-line reaction, though less common for routine analysis, is catalytic hydrogenation. This can be used as a pre-column reaction for structural identification, where unsaturated compounds are converted to their saturated counterparts, simplifying the chromatogram and aiding in the identification of the carbon skeleton. doi.org
Application as an Analytical Reference Standard
Use in Calibration and Identification of Branched Alkanes in Complex Mixtures
In gas chromatography, while mass spectrometry provides structural information, the retention time is a critical parameter for compound identification. However, retention times can vary between instruments and even on the same instrument over time. spectroscopyonline.com To overcome this, the concept of the retention index (RI), most commonly the Kovats Retention Index, is used. spectroscopyonline.comresearchgate.net This system relates the retention time of an analyte to the retention times of n-alkanes, which are a series of non-polar, chemically inert compounds that elute in a predictable, linear fashion under temperature-programmed conditions. spectroscopyonline.com
Pure this compound can serve as a certified reference material (CRM) for the identification and calibration of branched alkanes in complex mixtures like petroleum products. bioszeparacio.hu By injecting a standard containing this compound along with a series of n-alkanes, its precise retention index can be determined on a specific GC system and column phase. unl.eduspectroscopyonline.com This experimental RI value can then be compared to literature or library values for confident identification. researchgate.net
When analyzing complex samples containing numerous branched alkanes, having reference standards like this compound is essential for:
Industrial and Applied Research Perspectives
Hydrocarbon Fuel Research and Optimization
The performance of hydrocarbon fuels, particularly diesel and biofuels, is critically dependent on their chemical composition. Branched alkanes like 5-Methylpentadecane play a significant role in optimizing fuel properties.
The presence of long, straight-chain (normal) alkanes in diesel fuel can lead to the formation of wax crystals at low temperatures, which can clog fuel filters and lines, impeding fuel flow. doria.fi This is a major concern in colder climates. Branched alkanes, such as this compound, have significantly lower melting points compared to their linear counterparts. For instance, while hexadecane (B31444) (a C16 linear alkane) melts at 19°C, its isomer this compound has a melting point of -31°C. This substantial difference highlights the potential of branched isomers to improve the cold flow properties of diesel fuel, including the pour point, cloud point, and cold filter plugging point. unifi.it
The cetane number (CN) is a key indicator of diesel fuel quality, representing its ignition delay time. google.com While linear alkanes generally enhance the cetane number, their negative impact on cold flow properties presents a trade-off. mdpi.com Research into the hydroisomerization of n-alkanes aims to produce branched isomers that offer a balance between good cold flow characteristics and an acceptable cetane number. mdpi.com While branched-chain paraffins typically have lower cetane numbers than their linear equivalents, certain isomers, particularly those with methyl groups near the end of the chain, retain a relatively high cetane number while significantly improving low-temperature performance. mdpi.com
| Compound | Structure | Melting Point (°C) |
|---|---|---|
| n-Hexadecane | Linear | 19 |
| This compound | Branched | -31 |
The production of high-quality biofuels often involves the conversion of biomass-derived feedstocks into hydrocarbons. A key challenge is to produce branched alkanes, which are desirable for their superior fuel properties. doria.fi Catalytic processes are at the forefront of research to achieve this transformation efficiently.
Hydroisomerization is a crucial process that converts straight-chain alkanes from vegetable oils or animal fats into branched isomers. rsc.orgresearchgate.net This is often achieved using bifunctional catalysts that combine a metal component (like platinum or palladium) with an acidic support (such as zeolites like ZSM-22, ZSM-12, or SAPO-11). mdpi.commdpi.com For instance, the hydroisomerization of palmitic acid, a common fatty acid, can yield a mixture of alkanes including isomers of pentadecane (B166386). rsc.org The choice of catalyst and reaction conditions (temperature, pressure) is critical in maximizing the yield of desired branched products like this compound while minimizing cracking into smaller, less valuable hydrocarbons. doria.fi
Research has shown that catalysts can be designed to selectively produce certain isomers. For example, studies on n-hexadecane hydroisomerization have shown that different zeolite-based catalysts yield different distributions of methylpentadecane isomers. mdpi.com The pore size and structure of the zeolite play a significant role in determining which isomers are formed. mdpi.com
Enhancement of Cold Flow Properties and Cetane Index in Diesel Fuels
Lubricant Development
The performance of lubricants is intrinsically linked to the molecular structure of their base oils and additives. Branched alkanes are of particular interest in the formulation of high-performance synthetic lubricants.
Synthetic lubricants are often preferred over mineral oils due to their superior performance characteristics, such as thermal stability and viscosity index. mdpi.com Branched hydrocarbons are a key component of many synthetic base oils, including poly-α-olefins (PAOs). osti.gov The branching in the molecular structure disrupts the regular packing that occurs with linear alkanes, leading to lower pour points and better fluidity at low temperatures. ontosight.ai
The specific structure of this compound makes it a potential candidate for inclusion in synthetic lubricant formulations. Its long carbon chain contributes to viscosity, while the methyl branch improves low-temperature performance. Research into the synthesis of molecularly defined lubricants is exploring how specific branched structures impact bulk properties like viscosity and diffusion. chemrxiv.org This molecular-level understanding can lead to the design of next-generation lubricants with tailored performance characteristics. Furthermore, branched alkanes can be used as additives to improve the properties of base oils. google.com
Emerging Biotechnological Applications
Beyond the traditional fields of fuels and lubricants, the unique properties of branched alkanes are being explored in biotechnology, particularly in the area of drug delivery.
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes in the nanometer range. ijapbjournal.commdpi.com They are being extensively investigated as drug delivery systems, especially for poorly water-soluble drugs, as they can enhance drug solubility, permeability, and bioavailability. nih.govresearchgate.net
The oil phase of a nanoemulsion is a critical component, and various lipids and hydrocarbons can be used. mdpi.comnih.gov Branched alkanes like this compound, being non-polar and biocompatible, are potential components for the oil phase of nanoemulsions. ontosight.aiunacademy.com Their ability to solubilize lipophilic drug molecules makes them suitable for encapsulating active pharmaceutical ingredients. ontosight.ai The use of such hydrocarbons can help in creating stable nano-sized droplets that can effectively transport drugs to their target sites in the body. researchgate.net Research in this area is focused on formulating stable and effective nanoemulsion systems and evaluating their performance in enhancing drug delivery. nih.gov
Potential as Flavoring Agents in Food Industry
Research has documented the presence of this compound and related methyl-branched alkanes in various foods, which are formed through complex biochemical reactions during processes like fermentation, cooking, and storage. For instance, in a review of fermented meat products in China, this compound was identified as one of the alkane substances present. mdpi.com Alkanes in fermented meats are generally produced from the degradation of fats and amino acids. mdpi.com
In the realm of plant-based foods, this compound has also been detected. A study on the flavor profile of summer green tea that underwent fermentation with Aspergillus niger RAF106 identified this compound as one of the volatile compounds. cabidigitallibrary.org Its presence was noted in the initial, unfermented tea leaves. cabidigitallibrary.org Similarly, research on the effects of different storage temperatures on high-moisture japonica brown rice found this compound among the volatile compounds in the cooked rice samples. nih.gov
While direct organoleptic descriptions of this compound are scarce in scientific literature, the presence of its isomers in other food items points to the broader significance of branched alkanes in food chemistry. For example, 4-methylpentadecane (B1194738) has been found in red, green, and orange bell peppers. foodb.ca The compound 2-methylpentadecane (B72749) has also been identified in studies on goose meat and fermented red pepper paste. researchgate.netmdpi.com It is worth noting, however, that some industry resources, such as The Good Scents Company, recommend against the use of this compound as a flavor or fragrance ingredient. thegoodscentscompany.com
The contribution of long-chain alkanes to flavor is complex; they are often described as having "alkane-like" or fatty notes, but their impact is highly dependent on their concentration and the presence of other volatile compounds. teagasc.iecabidigitallibrary.org The flavor of a food product is the result of a complex interplay of numerous volatile and non-volatile components, and the role of individual hydrocarbons like this compound is a piece of that intricate puzzle. pan.olsztyn.plnih.gov
Research Findings on this compound in Food Products
| Food Product | Context of Identification | Reference |
|---|---|---|
| Fermented Meat Products (e.g., Ham) | Identified as one of the volatile alkane substances. | mdpi.com |
| Cooked High-Moisture Japonica Brown Rice | Detected as a volatile compound during storage studies. | nih.gov |
| Summer Green Tea (SGT) | Found in tea leaves prior to fermentation. | cabidigitallibrary.org |
Theoretical and Computational Chemistry Studies
Molecular Modeling and Graph Theory Applications
Molecular modeling and graph theory are computational approaches that translate the three-dimensional structure of a molecule into a simplified representation to predict its properties.
In chemical graph theory, molecules like 5-methylpentadecane are represented as graphs where atoms are vertices and chemical bonds are edges. e-tarjome.com For alkanes, hydrogen atoms are often omitted, creating a "carbon tree" that simplifies the structure while retaining essential connectivity information. e-tarjome.com This graphical representation allows for the calculation of topological indices, which are numerical descriptors derived from the graph. These indices can then be correlated with various physical properties. kg.ac.rs
For instance, the structure of an alkane can be encoded into a set of numerical values which are then used as inputs for models, such as artificial neural networks, to predict properties like boiling point, vapor pressure, and heat capacity. cam.ac.uk This approach avoids the need for complex and time-consuming experimental measurements. kg.ac.rs While specific studies focusing solely on this compound are not prevalent, the principles of graph theory are broadly applicable. The branching in this compound, represented in its molecular graph, is a key feature that influences its properties compared to its linear isomer, n-hexadecane. Different models may use various indices, such as the Hosoya index or molecular weight, to establish these correlations. kg.ac.rs
The accuracy of these predictions is a significant advantage of such models. typeset.io By representing the molecule as a graph of functional groups rather than individual atoms, the number of adjustable parameters in machine learning models can be reduced, leading to more accurate estimations of thermophysical properties. typeset.io
Prediction of Thermophysical Properties via Computational Models
Computational models are instrumental in predicting the thermophysical properties of compounds where experimental data is lacking. bibliomed.org
The Abraham solvation parameter model is a widely used linear free energy relationship for predicting the enthalpies of vaporization and sublimation of organic compounds, including branched alkanes like this compound. niif.hu This model relies on a set of solute descriptors that quantify the molecule's ability to engage in different types of intermolecular interactions. bibliomed.orgniif.hu For a mono-methyl branched alkane such as this compound, the solute descriptors for excess molar refraction (E), polarity/polarizability (S), and hydrogen-bond acidity (A) and basicity (B) are considered to be zero. niif.hu
The model uses experimentally determined properties, such as gas chromatographic retention data, to calculate the solute descriptors. niif.huresearchgate.net These descriptors can then be used in established correlations to predict a wide range of properties, including enthalpies of solvation, vaporization, and sublimation. mdpi.comresearchgate.net One study calculated the enthalpy of vaporization for this compound at 298.15 K to be 77.47 kJ/mol using this model. niif.hu
The Abraham model offers an advantage over group-additivity methods, which often predict identical values for isomers. The Abraham model, by contrast, can provide distinct predicted values for each specific isomer, such as the different methylpentadecane isomers. mdpi.comniif.hu
Below is a table comparing the predicted enthalpy of vaporization for this compound and its isomers using the Abraham model.
| Compound | Predicted Enthalpy of Vaporization (kJ/mol) |
| 2-Methylpentadecane (B72749) | 78.00 niif.hu |
| 3-Methylpentadecane | 78.36 niif.hu |
| 4-Methylpentadecane (B1194738) | 77.75 niif.hu |
| This compound | 77.47 niif.hu |
| Data sourced from a study utilizing the Abraham solvation parameter model. niif.hu |
Quantum Chemical Calculations and Conformational Analysis
Quantum chemical calculations provide a detailed understanding of the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) are employed to study the potential energy surface and identify stable conformations of molecules. polyu.edu.hkresearchgate.net
For a flexible molecule like this compound, numerous conformations exist due to rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the lowest energy conformations, which are the most populated at equilibrium, and to understand the energy barriers between them. uomustansiriyah.edu.iq While specific quantum chemical studies on this compound are not widely published, the methodologies are well-established. Such calculations would involve optimizing the geometry of various possible conformers to determine their relative energies. This information is crucial for understanding how the molecule's three-dimensional shape influences its physical properties and chemical reactivity. uomustansiriyah.edu.iq These computational approaches are increasingly used to complement experimental data and provide insights that are difficult to obtain through measurement alone.
Environmental Fate and Ecological Impact Studies
Presence in Environmental Compartments
Hydraulic fracturing (HF) is a process that generates large volumes of wastewater, including flowback and produced water, which contain a complex mixture of chemical additives and geogenic substances. nih.gov The characterization of these waters is a critical first step in determining appropriate treatment and disposal methods. nih.gov
Organic compounds are a significant component of this wastewater. Analyses of produced water from various shale plays have identified a wide range of hydrocarbons. For instance, a study of produced water from the Changning shale gas mining area in Sichuan, China, revealed that the most abundant organic substances were C6-C21 straight-chain alkanes and C7-C13 naphthenes, which collectively accounted for over 48% of the organic matter. nih.gov
Table 1: Selected Organic Compound Categories in Hydraulic Fracturing Produced Water
This table summarizes major organic categories found in produced water, providing context for the presence of specific alkanes like 5-methylpentadecane.
| Compound Category | General Description | Reference |
|---|---|---|
| Straight-Chain Alkanes | C6-C21 alkanes are among the most abundant organic compounds detected. | nih.gov |
| Naphthenes (Cycloalkanes) | C7-C13 cyclic alkanes are also found in high amounts. | nih.gov |
| Branched Alkanes | Includes isomers of methylpentadecane. | epa.gov |
| Aromatics | Benzene, toluene, and other aromatic compounds are frequently identified. | nih.gov |
| Functionalized Compounds | Additives and their transformation products, such as alcohols, esters, and ketones. | nih.govnih.gov |
Branched alkanes, including methyl-substituted alkanes, are routinely monitored in marine sediments as part of broader geochemical analyses to determine the sources, fate, and extent of hydrocarbon contamination. These compounds can originate from both natural (e.g., bacteria, algae) and anthropogenic (e.g., petroleum spills) sources. csic.es
Studies of marine sediments have confirmed the presence of various methylpentadecane isomers and other structurally related compounds.
In an investigation of sediments from the Californian Continental Borderland, preliminary lipid analyses tentatively identified 3-methylheptadecane (B21933) and 4-methyloctadecane, demonstrating the detection of mid-chain methyl-branched alkanes in marine geological samples. deepseadrilling.org
Geochemical analysis of Neoproterozoic sediments has identified a series of 5,5-diethylalkanes, with 5,5-diethylpentadecane being the most abundant, as significant biomarkers. researchgate.netresearchgate.net While not this compound, the presence of these structurally similar C15-backbone branched alkanes is noteworthy.
Research on Carboniferous black shales from the Wuwei Basin in China detected multiple series of monomethylalkanes (MMAs) through gas chromatography-mass spectrometry (GC-MS) analysis of saturated hydrocarbon fractions. frontiersin.orgfrontiersin.org
The distribution and abundance of branched alkanes relative to n-alkanes can provide insights into processes like biodegradation, as microorganisms often degrade straight-chain alkanes more readily than their branched counterparts. csic.es Analytical methods for these monitoring studies typically involve extraction of lipids from sediment samples followed by GC-MS to separate and identify individual hydrocarbon compounds. researchgate.net
Occurrence in Hydraulic Fracturing Produced Water
Biodegradation and Biotransformation Studies
The biological treatment of water contaminated with petroleum hydrocarbons, including branched alkanes like this compound, is a key area of research for environmental remediation. Such treatments leverage the metabolic capabilities of microorganisms to degrade or transform pollutants. mdpi.com
Studies on hydrocarbon-polluted industrial wastewater and produced water show that biological treatment can be effective, though the complexity of the hydrocarbon mixture influences the outcome.
In treatability studies of produced water using engineered biofilms, dissolved organic carbon (DOC) removal varied significantly (from 1% to 87%) depending on the water's composition, even after normalization for salinity. rsc.org
Research combining absorption with biodegradation for treating hydrocarbon-polluted water found that while total petroleum hydrocarbon (TPH) concentrations were reduced, the process often involved the biotransformation of some alkanes (e.g., C10–C20) into other linear or branched forms. researchgate.net
The susceptibility of alkanes to microbial degradation generally follows the order: linear alkanes > branched alkanes > cyclic alkanes. researchgate.net This hierarchy implies that this compound would be less readily biodegradable than n-pentadecane. The decrease in the n-C18/phytane ratio is often used as an indicator of the initial stages of microbial degradation, as the linear n-C18 alkane is degraded preferentially over the highly branched isoprenoid phytane. researchgate.net
The microbial degradation of alkanes is a fundamental process in the bioremediation of petroleum-contaminated environments. While n-alkanes are readily metabolized by a wide range of microorganisms, the presence of methyl branches, as in this compound, presents a metabolic challenge. asm.org
Aerobic Degradation: Under aerobic conditions, the primary pathway for n-alkane degradation is initiated by an alkane hydroxylase enzyme that oxidizes a terminal methyl group to a primary alcohol. This alcohol is further oxidized to an aldehyde and then a fatty acid, which can enter the β-oxidation cycle for complete mineralization. mdpi.com However, methyl branching can interfere with this process. asm.org
Research has shown that microorganisms have evolved specific pathways to handle branched alkanes:
Studies with Micrococcus cerificans demonstrated that the bacterium could grow on various methylpentadecane isomers, including 2-, 3-, 4-, 5-, 6-, 7-, and 8-methylpentadecane, indicating that pathways exist for the metabolism of these compounds. ivl.se
For highly branched alkanes like pristane (B154290) (2,6,10,14-tetramethylpentadecane), a model compound for branched alkane degradation, Brevibacterium erythrogenes utilizes a dicarboxylic acid pathway. This process involves oxidation at both ends of the molecule to form a dicarboxylic acid, which then undergoes β-oxidation. This pathway appears to be inducible and distinct from the one used for n-alkanes. asm.org
Anaerobic Degradation: In the absence of oxygen, anaerobic degradation of alkanes is also possible, though it is a slower process. A common activation mechanism involves the addition of the alkane to fumarate, catalyzed by the enzyme alkylsuccinate synthase. This pathway has been identified for the degradation of various alkanes, including branched isomers. researchgate.net
Table 2: Microbial Genera Capable of Degrading Branched Alkanes
This table lists examples of microbial genera with documented capabilities to degrade branched-chain alkanes.
| Microbial Genus | Degradation Context | Reference |
|---|---|---|
| Micrococcus | Demonstrated growth on various isomers of methylpentadecane. | ivl.se |
| Brevibacterium | Utilizes a dicarboxylic acid pathway for pristane degradation. | asm.org |
| Nocardia | Capable of utilizing a wide range of branched alkanes. | ivl.se |
| Pseudomonas | Some strains can use alkanes as a sole carbon and energy source. | researchgate.net |
| Pedobacter | Identified as a major member of alkane-degrading communities in oil-polluted areas. | nih.gov |
Biological Treatability in Contaminated Water Sources
Environmental Risk Assessment Methodologies
Assessing the environmental risk of a complex substance like petroleum, which contains thousands of compounds including this compound, requires specialized methodologies. Standard risk assessment procedures designed for single chemicals are often inadequate. concawe.eu
A key approach developed for petroleum substances is the Hydrocarbon Block Method (HBM) , which is implemented in modeling frameworks like PETRORISK . concawe.euresearchgate.netnih.gov This methodology addresses the complexity of hydrocarbon mixtures by grouping constituents into "blocks."
The core steps of this risk assessment framework are:
Substance Characterization and Blocking: The complex petroleum substance is broken down into hydrocarbon blocks based on chemical structure (e.g., n-alkanes, iso-alkanes, cycloalkanes, aromatics) and carbon number. This compound would be placed in an iso-alkane block, likely C16. nih.gov
Hazard Assessment: A Predicted No-Effect Concentration (PNEC) is determined for each block. The PNEC represents the concentration below which adverse effects in the ecosystem are not expected to occur. This is often derived from ecotoxicity data or Quantitative Structure-Activity Relationship (QSAR) models, such as the Target Lipid Model for hydrocarbons. concawe.eunih.gov
Exposure Assessment: The release of the substance into the environment is modeled to calculate a Predicted Environmental Concentration (PEC) for each hydrocarbon block in different environmental compartments (air, water, soil, sediment). concawe.eu
Risk Characterization: For each block, a risk characterization ratio (RCR) is calculated by dividing the PEC by the PNEC (RCR = PEC/PNEC). An RCR value greater than 1 indicates a potential risk to the environment. The total risk of the substance is then determined by summing the RCRs of all constituent blocks, based on the assumption of additive toxicity for compounds with the same mode of action. concawe.eu
This block method allows for a more realistic risk assessment of petroleum substances by accounting for the different environmental fates, exposures, and toxicities of its various components, such as this compound. researchgate.net It provides a systematic framework for evaluating hydrocarbon impacts at contaminated sites, as supported by guidance from organizations like the American Petroleum Institute (API). api.org
Inclusion in Studies of Volatile Organic Compounds (VOCs) in Air Emissions
Volatile organic compounds (VOCs) are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to easily evaporate into the air. phoslab.com They are emitted from a wide variety of sources, including industrial processes, vehicle exhaust, and biological sources. brieflands.comvinca.rs While studies specifically focused on this compound are limited, its isomers, such as 2-methylpentadecane (B72749) and 7-methylpentadecane (B3192274), have been identified in several VOC emission studies, indicating that methyl-branched alkanes are present in various atmospheric environments.
Research into human-emitted VOCs has identified certain methylated hydrocarbons as potential biomarkers for physiological states. A study on the effects of psychological stress on skin emissions found that fatty-acyls, including 2-methylpentadecane and 7-methylhexadecane, were predominantly identified among the 198 VOCs detected. nih.gov Specifically, 2-methylpentadecane was noted as a potential breath marker for stress. nih.gov Another study characterized the VOCs produced by the fungus Fusarium verticillioides and identified both 2-methylpentadecane and 7-methylpentadecane among the 81 compounds detected, with branched-chain alkanes being the most represented group. mdpi.com
Industrial and vehicular emissions are also significant sources of hydrocarbon VOCs. A study evaluating VOCs at petrochemical complexes in Iran detected over 40 different compounds, including 2-methyl pentadecane (B166386). brieflands.com Similarly, research on the impact of alternative fuels on engine performance and pollutant emissions identified 7-methyl pentadecane in the exhaust from a light-duty engine. researchgate.net These findings underscore the relevance of branched alkanes like methylpentadecane isomers as components of air emissions from anthropogenic activities.
Table 1: Selected Studies Identifying Methylpentadecane Isomers as VOCs in Air Emissions
| Study Focus | Identified Compound(s) | Emission Source | Key Findings | Reference |
|---|---|---|---|---|
| Psychological Stress Biomarkers | 2-Methylpentadecane, 7-Methylhexadecane | Human Skin | Fatty-acyls, including methylated alkanes, are emitted in response to psychological stress. | nih.gov |
| Fungal Metabolism | 2-Methylpentadecane, 7-Methylpentadecane | Fusarium verticillioides | Branched-chain alkanes are a major class of VOCs produced by this fungus. | mdpi.com |
| Petrochemical Emissions | 2-Methyl Pentadecane | Petrochemical Complexes | A wide range of VOCs, including branched alkanes, are present in industrial air samples. | brieflands.com |
| Alternative Fuel Emissions | 7-Methyl Pentadecane | Light-Duty Engine Exhaust | The composition of fuel affects the profile of hydrocarbon emissions. | researchgate.net |
Development of Monitoring Methods for Hydrocarbon Contaminants
The monitoring of hydrocarbon contaminants like this compound in environmental matrices relies on sophisticated analytical techniques capable of separating and identifying individual components within complex mixtures. Gas chromatography (GC) is the cornerstone of these methods, often coupled with a mass spectrometer (MS) or a flame ionization detector (FID). nih.govncat.eduncsu.edu
The general procedure for analyzing VOCs in air involves sampling and preconcentration, followed by instrumental analysis. ncsu.edu For air samples, active sampling methods using sorbent tubes (e.g., Tenax TA) are common for collecting VOCs, which are then thermally desorbed into the GC-MS system. elsevier.es Headspace solid-phase microextraction (HS-SPME) is another widely used technique, particularly for analyzing volatile compounds from various samples, including biological materials and food products. redalyc.orghelsinki.fi This method is valued for being solvent-free, easy, and fast. helsinki.fi
The analytical conditions for GC are tailored to achieve effective separation of hydrocarbons. A typical setup involves a capillary column (e.g., DB-5ms, SE-54) and a programmed temperature ramp. redalyc.orgoup.com For instance, a method for analyzing unknown organic pollutants in sewage used a temperature program starting at 40°C and ramping up to 280°C to elute a wide range of compounds. oup.com The identification of compounds is based on their retention times compared to authentic standards and the unique mass spectra generated by the MS detector. scielo.br The National Institute of Standards and Technology (NIST) database includes mass spectrometry and gas chromatography data for this compound, which serves as a crucial reference for its identification. nist.govnist.gov
While methods are often developed for a broad range of hydrocarbons rather than a single compound, their validation ensures accuracy for individual analytes. For example, a validated method for petroleum hydrocarbons in marine sediment demonstrated the ability to measure n-alkanes (C16-C32) with good precision and recovery, showcasing the capability of these methods for long-chain alkanes. scielo.br Similarly, the analysis of linear and monomethylalkanes in exhaled breath has been achieved using GC×GC-FID and GC-MS/MS, with detection limits in the picogram range, highlighting the high sensitivity of modern analytical instrumentation for such compounds. nih.gov
Table 2: Common Analytical Methods for Monitoring Hydrocarbon Contaminants Including Alkanes
| Analytical Technique | Sampling/Extraction Method | Detector | Application Examples | Reference |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Thermal Desorption, HS-SPME, Solvent Extraction | Mass Spectrometer (MS) | VOCs in air, human breath, industrial emissions, sewage, food. | nih.govncsu.eduelsevier.esredalyc.orgoup.com |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Solvent Extraction, HS-SPME | Flame Ionization Detector (FID) | Aliphatic and aromatic hydrocarbons in marine sediment, exhaled breath. | nih.govscielo.br |
| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Inside Needle Capillary Adsorption Trap (INCAT) | Flame Ionization Detector (FID) | Linear and monomethylalkanes in exhaled breath samples. | nih.gov |
Q & A
Q. What are the primary analytical techniques for characterizing 5-Methylpentadecane in experimental settings?
To confirm the identity and purity of this compound, researchers should employ gas chromatography-mass spectrometry (GC-MS) for molecular weight and fragmentation pattern analysis, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., distinguishing methyl branching at the C5 position), and infrared (IR) spectroscopy to identify functional groups. Cross-referencing data with standardized databases like NIST Chemistry WebBook (for spectral libraries and physical properties) ensures accuracy .
Q. How should researchers design experiments to synthesize this compound with minimal impurities?
Synthesis protocols should prioritize controlled reaction conditions (e.g., temperature, catalyst selection) to optimize yield and reduce side products. For example, using Grignard reagents or alkylation reactions with 2-hexene as a precursor (see upstream materials in ). Post-synthesis purification via fractional distillation or column chromatography is critical, followed by validation using GC or HPLC to quantify purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Personal protective equipment (PPE) must include chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 filters) is required in high-exposure scenarios. Storage at 2–8°C in sealed containers prevents degradation and environmental contamination. Spills should be contained using absorbent materials (e.g., diatomaceous earth) to avoid drainage system infiltration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Discrepancies in melting/boiling points (e.g., ’s estimates vs. literature values) require cross-validation using calibrated instruments (e.g., differential scanning calorimetry for precise thermal analysis). Researchers should replicate experiments under controlled humidity and pressure, document methodological variations (e.g., heating rates), and compare results with peer-reviewed studies to identify systemic errors .
Q. What methodological frameworks are recommended for studying this compound’s environmental degradation pathways?
Advanced studies should combine laboratory simulations (e.g., photolysis under UV light, biodegradation assays with soil microbes) and computational modeling (e.g., QSAR for predicting metabolite toxicity). Data must be contextualized with ecotoxicological databases to assess bioaccumulation risks. Avoid drainage system release per safety guidelines, and use liquid-binding materials for accidental spill containment .
Q. How can researchers optimize chromatographic separation of this compound from structurally similar alkanes?
Method development should test stationary phases with varying polarities (e.g., DB-5ms vs. HP-1 columns) and gradient elution programs in GC. Retention index calculations and Kovats indexing improve specificity. For complex mixtures, tandem techniques like GC×GC-TOFMS enhance resolution. Document retention times and column specifications to ensure reproducibility .
Q. What strategies address data gaps in this compound’s toxicological profile?
Acute toxicity studies should follow OECD guidelines (e.g., Test No. 423 for oral toxicity in rodents). In vitro assays (e.g., Ames test for mutagenicity) and in silico tools (e.g., ToxTree software) can prioritize endpoints for further investigation. Researchers must clearly state limitations (e.g., extrapolation from animal models) and align hypotheses with existing carcinogenicity classifications (e.g., IARC thresholds) .
Methodological Best Practices
- Data Analysis : Use statistical tools (e.g., ANOVA for comparing synthesis yields) and visualize trends via scatterplots or boxplots. Attach raw datasets as supplementary materials for peer review .
- Literature Review : Leverage reference management software (e.g., Zotero) to track citations and avoid redundancy. Critically evaluate sources for methodological rigor, prioritizing journals with high impact factors .
- Ethical Reporting : Disclose conflicts of interest, adhere to FAIR data principles, and ensure compliance with institutional review boards for studies involving human/environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
